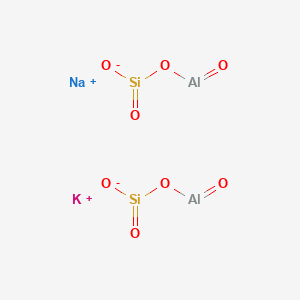
Nepheline syenite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nepheline syenite, also known as this compound, is a useful research compound. Its molecular formula is Al2KNaO8Si2 and its molecular weight is 300.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Composition and Properties
Nepheline syenite primarily consists of three minerals: nepheline , microcline (potassium feldspar), and albite (sodium feldspar). Its chemical composition typically includes:
- Alumina (Al₂O₃) : >23%
- Sodium Oxide (Na₂O) + Potassium Oxide (K₂O) : >14%
- Iron Oxide (Fe₂O₃) : <0.1%
These characteristics make this compound a suitable alternative for feldspar in various applications, particularly in glass and ceramics production .
Industrial Applications
This compound is utilized in several key industries:
Glass Manufacturing
This compound serves as a source of alkalis and alumina in glass production. Its low silica content helps lower the melting temperature, thereby reducing energy consumption during manufacturing. The high alumina content enhances the glass's resistance to thermal shock and chemical durability .
Ceramics
In the ceramics industry, this compound is used as a fluxing agent, promoting the formation of a glassy phase that improves the physical strength of ceramic products. It is particularly valued for its ability to enhance thermal stability and reduce shrinkage during firing .
Refractories
The refractory industry employs this compound due to its high melting point and thermal stability. It is used in the production of materials that can withstand extreme temperatures, making it essential for applications in furnaces and kilns .
Functional Fillers
This compound is increasingly used as a functional filler in paints, coatings, and adhesives. Its low density and high brightness contribute to improved product performance while meeting modern environmental standards .
Case Study 1: this compound in Glass Production
A study conducted on the use of this compound in glass manufacturing demonstrated that incorporating this material significantly reduced energy costs by lowering melting temperatures. The resultant glass exhibited enhanced durability against scratching and breaking, making it suitable for high-performance applications .
Case Study 2: Beneficiation Techniques
Research focusing on the beneficiation of this compound from Turkey highlighted various processing methods such as magnetic separation and flotation to minimize impurities like iron oxide. The optimized processes yielded concentrates with less than 0.15% Fe₂O₃, making them ideal for glass and ceramics industries .
Analyse Des Réactions Chimiques
Acid Leaching for Iron Removal
Nepheline syenite often requires purification to reduce iron oxide (Fe₂O₃) content for industrial applications. A study using Turkish this compound demonstrated:
-
Optimal leaching conditions : 0.4 mol/dm³ oxalic acid and sulfuric acid at 25°C for 2 hours reduced Fe₂O₃ content from 0.30% to 0.15% .
-
Reaction mechanism :
H++Fe2O3+5HC2O4−→2Fe(C2O4)22−+3H2O+2CO2↑ -
Efficiency : 44.6% iron removal achieved, with particle size and acid concentration critical factors .
Carbothermal Reduction for Alumina and Ferrosilicon Production
A novel process extracts alumina (Al₂O₃) and ferrosilicon (FeSi) simultaneously, addressing silica waste challenges :
-
Optimal conditions :
Parameter Value Temperature 1125°C Soaking time 14.9 minutes Graphite/syenite 0.53 mass ratio Fe₂O₃/syenite 0.72 mass ratio -
Key reactions :
NaAlSiO4+C→Al2O3+Na2O+SiO2+CO↑ SiO2+Fe2O3+C→FeSi+CO↑ -
Outcomes :
Hydrothermal Alteration and Secondary Mineral Formation
This compound undergoes hydrothermal alteration in CO₂-rich environments, forming cancrinite and zeolites :
-
Primary reaction :
6NaAlSiO4+CaCO3+5H2O→CaAl6Si6O24(CO3)⋅2H2O+6NaOH -
Secondary phases :
Silica-Alumina Reactivity in Magmatic Systems
Nepheline’s inability to coexist with quartz drives silica-undersaturated magmatic differentiation :
Propriétés
Numéro CAS |
37244-96-5 |
|---|---|
Formule moléculaire |
Al2KNaO8Si2 |
Poids moléculaire |
300.22 g/mol |
Nom IUPAC |
potassium;sodium;oxido-oxo-oxoalumanyloxysilane |
InChI |
InChI=1S/2Al.K.Na.2O3Si.2O/c;;;;2*1-4(2)3;;/q4*+1;2*-2;; |
Clé InChI |
MIIFSAFUFQUZOI-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)O[Al]=O.[O-][Si](=O)O[Al]=O.[Na+].[K+] |
SMILES canonique |
[O-][Si](=O)O[Al]=O.[O-][Si](=O)O[Al]=O.[Na+].[K+] |
Key on ui other cas no. |
37244-96-5 |
Pictogrammes |
Irritant |
Synonymes |
nepheline syenite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















